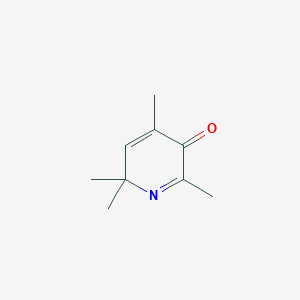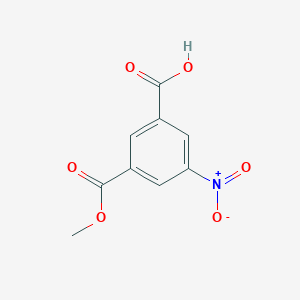
2,4,6,6-Tetramethyl-3(6H)-pyridinone
説明
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .
Physical and Chemical Properties This compound has a density of 1.0±0.1 g/cm3, a boiling point of 212.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.9±3.0 kJ/mol, and it has a flash point of 81.1±30.7 °C . The index of refraction is 1.504, and it has a molar refractivity of 45.2±0.5 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .
科学的研究の応用
Precursors for Pyridinone Ortho-quinodimethanes : Sulfolene pyridinones, including 2,4,6,6-Tetramethyl-3(6H)-pyridinone derivatives, are used as precursors for 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes. These intermediates are valuable for in situ reactions with dienophiles, facilitating intramolecular cycloadditions (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Complexation with Metal Ions : Studies on 3-hydroxy-4-pyridinones reveal their ability to form complexes with metal ions like aluminum(III). These complexes are characterized using potentiometric titration, highlighting the compound's potential in the study of metal ion interactions (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989).
Binding with Ammonium Cations : Tetraazamacrocycles with 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties show the ability to bind with simple ammonium cations such as NH4+ in aqueous solutions. This finding is significant for understanding molecular interactions in aqueous environments (Formica, Fusi, Giorgi, et al., 2003).
Spectroscopic and Potentiometric Characterization : The spectroscopic and potentiometric characterization of complexes formed by oxovanadium(IV) with 3-hydroxy-4-pyridinone derivatives has been extensively studied. This research provides insights into the properties of V(IV)O species in aqueous solutions (Rangel, Leite, Amorim, et al., 2006).
Synthesis of Polysubstituted Pyridinones : The synthesis methods for creating polysubstituted 3-halo-2(1H)-pyridinones are crucial, as these compounds are important intermediates in synthesizing various nitrogen heterocycles. Such compounds are vital for medicinal chemistry and biological studies (Agami, Dechoux, Hebbe, & Moulinas, 2002).
Therapeutic Chelating Agent : A bis-(3-hydroxy-4-pyridinone) derivative of EDTA has been developed as a potential therapeutic chelating agent for in vivo aluminum removal. This application is critical in addressing metal ion accumulation in biological systems (Santos, Gama, Gano, & Farkas, 2005).
特性
IUPAC Name |
2,4,6,6-tetramethylpyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMTDIVYXTJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(C1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617915 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,6-Tetramethyl-3(6H)-pyridinone | |
CAS RN |
203524-64-5 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)








![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)